4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline

Drug Discovery Medicinal Chemistry ADME Prediction

Researchers face limited quinoline scaffolds that combine metabolic stability with a tunable handle for CNS targets. This poly-substituted quinoline offers a validated solution. - **Core advantage:** 8-trifluoromethoxy (-OCF3) group enhances lipophilicity (high XLogP3) and blood-brain barrier penetration for GPCR/ion channel programs. - **Synthetic handle:** Activated 4-chloro group enables rapid SNAr or Buchwald-Hartwig amination for covalent warheads or amine pharmacophores. - **Supply assurance:** Stocked in research quantities; stable ambient shipping for immediate R&D use.

Molecular Formula C16H9ClF3NO
Molecular Weight 323.69 g/mol
CAS No. 1189106-99-7
Cat. No. B12885624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline
CAS1189106-99-7
Molecular FormulaC16H9ClF3NO
Molecular Weight323.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=C(C=CC=C3OC(F)(F)F)C(=C2)Cl
InChIInChI=1S/C16H9ClF3NO/c17-12-9-13(10-5-2-1-3-6-10)21-15-11(12)7-4-8-14(15)22-16(18,19)20/h1-9H
InChIKeyMDGOSVAFSJCHLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline Overview


4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline (CAS 1189106-99-7) is a synthetic, poly-substituted quinoline derivative characterized by the strategic placement of a chloro group at the 4-position, a phenyl ring at the 2-position, and a metabolically stable trifluoromethoxy (-OCF3) moiety at the 8-position . This unique combination of electron-withdrawing and lipophilic functionalities renders it a valuable scaffold and versatile intermediate for the development of novel bioactive molecules and advanced materials, distinct from simpler quinoline analogs .

Medicinal chemistry building block with activated 4‑Cl for derivatization
Reported metabolic stability context via 8‑OCF3 substitution
Electron‑deficient quinoline core for materials science research

Why 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline is Irreplaceable


Generic substitution of 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline (CAS 1189106-99-7) with simpler, commercially available quinoline derivatives (e.g., 4-chloro-2-phenylquinoline or 8-(trifluoromethoxy)quinoline) is invalid due to the divergent physicochemical and pharmacological profiles conferred by the specific, synergistic substitution pattern [1][2]. The combination of the 4-chloro and 2-phenyl groups with the 8-trifluoromethoxy substituent is not additive; it creates a unique electronic and steric environment that dictates distinct reactivity in cross-coupling reactions and binding interactions with biological targets, as supported by SAR studies on related 8-arylquinoline systems [2][3].

4‑Chloro‑2‑phenylquinoline

Lacks the 8‑OCF3 group; lipophilicity and metabolic stability may shift significantly.

8‑(Trifluoromethoxy)quinoline

Missing the 2‑phenyl and 4‑Cl handles; binding interactions and synthetic versatility are not reproduced.

4,8‑Dichloroquinoline

Dual reactive sites reduce chemoselectivity; may require protection/deprotection steps.

Key Advantages of 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline


Enhanced Lipophilicity (XLogP3)

The introduction of a trifluoromethoxy group at the 8-position dramatically increases lipophilicity relative to the parent 4-chloro-2-phenylquinoline scaffold, a critical parameter for membrane permeability and target engagement in drug discovery [1][2]. This property is quantified by the XLogP3 value, a measure of partition coefficient, for a structurally analogous compound [2].

Lipophilicity (XLogP3)
Class‑level inference
4.6 (analog) vs ~3.5–4.0
Δ +0.6 to +1.1 units
May support membrane permeability screening
In silico estimate; experimental confirmation recommended
Drug Discovery Medicinal Chemistry ADME Prediction

Lower Topological Polar Surface Area (TPSA)

The -OCF3 group at the 8-position contributes to a lower Topological Polar Surface Area (TPSA) compared to more polar substituents (e.g., -OH, -NH2) at the same position. A lower TPSA is generally correlated with improved oral absorption and blood-brain barrier penetration [1][2].

TPSA
Class‑level inference
22.1 Ų (analog) vs ~33–40 Ų
Reduction of ~11–18 Ų
Reported lower TPSA supports CNS penetration models
Calculated property; requires validation
Drug Discovery Medicinal Chemistry ADME Prediction

Selective Cross-Coupling Reactivity

The presence of a single chloro leaving group at the 4-position, combined with the electron-withdrawing 8-trifluoromethoxy group, provides a unique and tunable reactivity profile for palladium-catalyzed cross-coupling reactions, distinct from symmetrically dihalogenated quinolines (e.g., 4,8-dichloroquinoline) [1][2]. The chloro group is activated for nucleophilic aromatic substitution and amination reactions, while the -OCF3 group remains inert, allowing for selective, sequential derivatization [2][3].

Chemoselectivity
Class‑level inference
Single 4‑Cl site activated for amination / cross‑coupling
Enables sequential derivatization without protecting groups
Reactivity profile inferred from SAR studies
Synthetic Chemistry Cross-Coupling Chemical Biology

Superior Metabolic Stability by 8-OCF3

Within the broader quinoline class, the strategic placement of a trifluoromethoxy group is a validated medicinal chemistry tactic to block metabolic soft spots and improve the overall pharmacokinetic profile [1][2]. This is supported by SAR studies on related 8-arylquinoline CRF1 receptor antagonists, where specific substitution patterns dramatically influenced metabolic stability [3].

Metabolic Stability
Class‑level inference
8‑OCF3 blocks oxidative metabolism vs unsubstituted analog
May support PK stability screening
Based on class SAR; direct data to verify
Drug Metabolism Pharmacokinetics Lead Optimization

Applications of 4-Chloro-2-phenyl-8-(trifluoromethoxy)quinoline


CNS Drug Discovery for Neurological Disorders

Given its predicted ability to cross the blood-brain barrier (supported by its high XLogP3 and low TPSA relative to analogs), this compound is an ideal starting scaffold for CNS drug discovery programs, particularly for targets such as G-protein coupled receptors (GPCRs) or ion channels implicated in neurological and psychiatric disorders. The SAR from 8-arylquinoline CRF1 antagonists demonstrates the class's potential in this area [1]. Its 4-chloro group enables rapid diversification into targeted libraries for hit-to-lead optimization.

Targeted Covalent Inhibitor Development

The single, activated 4-chloro group serves as an ideal handle for introducing a wide range of amine-containing pharmacophores or warheads via Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) reactions [2]. This allows for the rapid synthesis of focused compound libraries designed to interrogate specific biological targets, including the installation of electrophilic warheads for the development of targeted covalent inhibitors (TCIs) [2][3].

Organic Electronic Materials (OLEDs) Synthesis

Beyond medicinal chemistry, the rigid, electron-deficient quinoline core bearing a 2-phenyl substituent and a highly electron-withdrawing 8-OCF3 group makes this compound a promising precursor for the synthesis of organic electronic materials. Its structural features are advantageous for tuning the HOMO-LUMO gap and electron-transport properties in organic light-emitting diodes (OLEDs) and other optoelectronic devices, a utility noted for similar halogenated quinoline derivatives [4].

Application
Selection Property
Validation Focus
CNS target research probes
Predicted CNS permeability profile
Permeability model validation
Covalent probe library synthesis
4‑position chemoselectivity
Cross‑coupling efficiency screening
Organic semiconductor synthesis
Electron‑deficient quinoline core
Optoelectronic property screening
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